1-(alpha-L-Threofuranosyl)thymine
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Overview
Description
1-(alpha-L-Threofuranosyl)thymine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
The synthesis of 1-(alpha-L-Threofuranosyl)thymine involves several steps. One common synthetic route starts with L-ascorbic acid, which undergoes a series of reactions to form the orthogonally protected threose sugar. This sugar is then conjugated with 5-iodo-cytosine using a Vorbrüggen reaction . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as trimethylsilyl trifluoromethanesulfonate.
Chemical Reactions Analysis
1-(alpha-L-Threofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions replace functional groups in the compound.
Common reagents and conditions used in these reactions include solvents like methanol and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(alpha-L-Threofuranosyl)thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its role in DNA synthesis inhibition and apoptosis induction.
Mechanism of Action
The mechanism of action of 1-(alpha-L-Threofuranosyl)thymine involves the irreversible inhibition of viral DNA polymerase. This inhibition reduces viral replication and suppresses viral load, making it effective against certain viral infections. The compound also inhibits DNA synthesis and induces apoptosis in cancer cells, targeting molecular pathways involved in cell cycle regulation and programmed cell death .
Comparison with Similar Compounds
1-(alpha-L-Threofuranosyl)thymine is unique among nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:
1-(alpha-L-Threofuranosyl)cytosine: Another nucleoside analog with similar antiviral properties.
5-iodo-1-(2’-O-benzoyl-alpha-L-threofuranosyl)-cytosine: Used in the synthesis of other nucleoside analogs.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C9H12N2O5 |
---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-4-2-11(9(15)10-7(4)14)8-6(13)5(12)3-16-8/h2,5-6,8,12-13H,3H2,1H3,(H,10,14,15)/t5?,6-,8+/m0/s1 |
InChI Key |
ILPQVLSHRQDSNB-KVWYPCGYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C(CO2)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(CO2)O)O |
Origin of Product |
United States |
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